

Technical Support Center: Isavuconazole Resistance in *Aspergillus fumigatus*

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Compound of Interest

Compound Name: *Isavuconazonium*

Cat. No.: B1236616

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Welcome to the technical support center for researchers investigating acquired isavuconazole resistance in *Aspergillus fumigatus*. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My *A. fumigatus* isolate shows elevated isavuconazole MIC values. What are the primary resistance mechanisms I should investigate?

A1: Acquired resistance to isavuconazole in *A. fumigatus* is primarily associated with mutations in the *cyp51A* gene, which encodes the target enzyme, lanosterol 14- α -demethylase.^{[1][2]} You should first sequence the *cyp51A* gene and its promoter region to identify known resistance-conferring mutations.^[3]

Q2: Which specific *cyp51A* mutations are commonly associated with isavuconazole resistance?

A2: Several *cyp51A* alterations are linked to isavuconazole resistance. The most frequently reported include tandem repeat sequences in the promoter region coupled with point mutations in the coding sequence, such as TR₃₄/L98H and TR₄₆/Y121F/T289A.^[3] Isolates harboring these mutations often exhibit high-level resistance to isavuconazole and other azoles.^{[3][4]} Other point mutations like G54, M220, and G448S have also been implicated in azole resistance.^[2]

Q3: I've sequenced the *cyp51A* gene, but found no known resistance mutations. What other mechanisms could be responsible for the observed isavuconazole resistance?

A3: If *cyp51A* mutations are absent, resistance may be conferred by non-*cyp51A* mechanisms. These can include:

- Overexpression of efflux pumps: ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters can actively pump azoles out of the fungal cell, reducing intracellular drug concentration.[\[5\]](#)[\[6\]](#)[\[7\]](#) The overexpression of the *cdr1B* gene, an ABC transporter, has been linked to voriconazole and isavuconazole resistance.[\[8\]](#)[\[9\]](#)
- Mutations in other genes: Alterations in other genes within the ergosterol biosynthesis pathway, such as *hmg1* (encoding HMG-CoA reductase), have been identified in azole-resistant isolates lacking *cyp51A* mutations.[\[9\]](#)
- Mutations in the *cyp51B* gene: Although less common, alterations in the *cyp51B* gene, a homolog of *cyp51A*, have been noted in some azole non-wild-type isolates.[\[1\]](#)[\[10\]](#)

Q4: I am seeing variable isavuconazole MICs for isolates with the same *cyp51A* mutation. What could be the reason for this?

A4: Isavuconazole MICs can indeed vary among isolates with the same *cyp51A* substitution.[\[11\]](#) This variability can be influenced by the specific amino acid change. For instance, isolates with G54 and M220 alterations may have isavuconazole MICs within the wild-type range, suggesting these mutations may not significantly impact isavuconazole efficacy.[\[12\]](#) In contrast, TR₃₄/L98H mutants consistently show elevated isavuconazole MICs.[\[12\]](#) The genetic background of the isolate and the presence of secondary resistance mechanisms can also contribute to this variability.

Troubleshooting Guides

Problem: Inconsistent Antifungal Susceptibility Testing (AST) Results for Isavuconazole

Possible Cause 1: Methodological Variation

- Troubleshooting Step: Ensure strict adherence to standardized AST protocols such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][13] Inconsistencies in inoculum preparation, incubation time, and endpoint reading can lead to variable results.

Possible Cause 2: Inherent Variability of the Assay

- Troubleshooting Step: Be aware that antifungal MIC testing has inherent variability, with an essential agreement often set at ± 2 dilutions.[14] When interpreting MICs, especially those close to the breakpoint, consider this variability. For borderline results, retesting or sending the isolate to a reference laboratory for confirmation is recommended.[14]

Possible Cause 3: Using Voriconazole as a Surrogate for Isavuconazole Susceptibility

- Troubleshooting Step: While voriconazole susceptibility can often predict isavuconazole susceptibility, there are instances of discordance.[15] Minor errors can occur, particularly for isolates with intermediate resistance.[15] If precise isavuconazole MICs are critical for your research, direct testing is advisable.

Problem: Difficulty in Correlating Genotype with Phenotype

Possible Cause 1: Novel or Uncharacterized Mutations

- Troubleshooting Step: If you identify novel mutations in *cyp51A* or other resistance-associated genes, their impact on isavuconazole susceptibility may be unknown. Functional studies, such as site-directed mutagenesis and expression in a susceptible background strain, are necessary to confirm the role of these mutations in conferring resistance.

Possible Cause 2: Multiple Resistance Mechanisms

- Troubleshooting Step: An isolate may harbor multiple resistance mechanisms simultaneously (e.g., a *cyp51A* mutation and efflux pump overexpression). This can lead to a higher level of resistance than expected from a single mechanism. Consider performing gene expression analysis (qRT-PCR) for known efflux pump genes in isolates with unexpected resistance profiles.

Data Presentation

Table 1: Isavuconazole MICs for *A. fumigatus* Isolates with Common *cyp51A* Mutations

cyp51A Genotype	Isavuconazole MIC Range (mg/L)	Reference
Wild-Type	0.5 - 2	[16]
TR ₃₄ /L98H	4 - >16	[3]
TR ₄₆ /Y121F/T289A	>16 (most isolates)	[3]
G54R	1	[3]
M220 alterations	Variable	[11]

Table 2: Geometric Mean (GM) MICs (µg/mL) of Isavuconazole and Other Antifungals against Clinical *A. fumigatus* Isolates

Antifungal Agent	GM MIC (Non-invasive cases)	GM MIC (Invasive cases)	Reference
Isavuconazole	0.08	0.09	[13] [17]
Posaconazole	0.08	0.09	[13] [17]
Itraconazole	0.15	0.14	[13] [17]
Voriconazole	0.16	0.17	[13] [17]
Amphotericin B	0.90	0.80	[13] [17]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38)

This protocol is a summary based on the CLSI M38 guideline for filamentous fungi.

- Isolate Preparation:

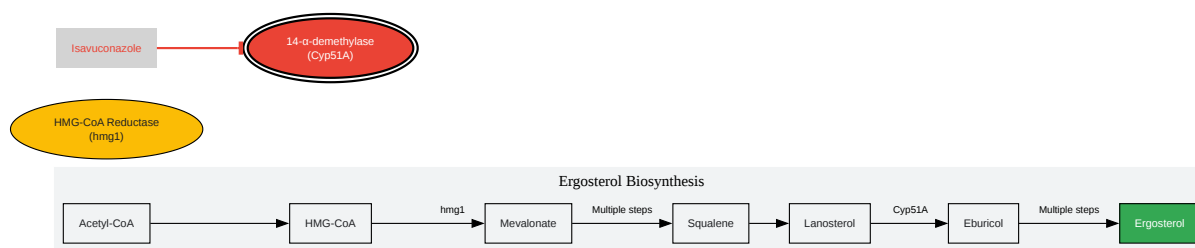
- Culture the *A. fumigatus* isolate on potato dextrose agar (PDA) at 35°C for 5-7 days to obtain mature conidia.
- Harvest conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.
- Adjust the conidial suspension to a final concentration of 0.4×10^4 to 5×10^4 CFU/mL in RPMI 1640 medium.
- Antifungal Plate Preparation:
 - Prepare serial twofold dilutions of isavuconazole and other tested antifungals in RPMI 1640 medium in a 96-well microtiter plate.
 - The final drug concentrations should span the expected MIC range.
- Inoculation and Incubation:
 - Inoculate each well with 100 μ L of the adjusted conidial suspension.
 - Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
 - Incubate the plates at 35°C for 46-50 hours.
- Reading the MIC:
 - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth compared to the drug-free control.

Protocol 2: Sequencing of the *cyp51A* Gene and Promoter

- DNA Extraction:
 - Grow the *A. fumigatus* isolate in Sabouraud dextrose broth at 37°C for 48 hours.
 - Harvest the mycelia by filtration and freeze-dry.

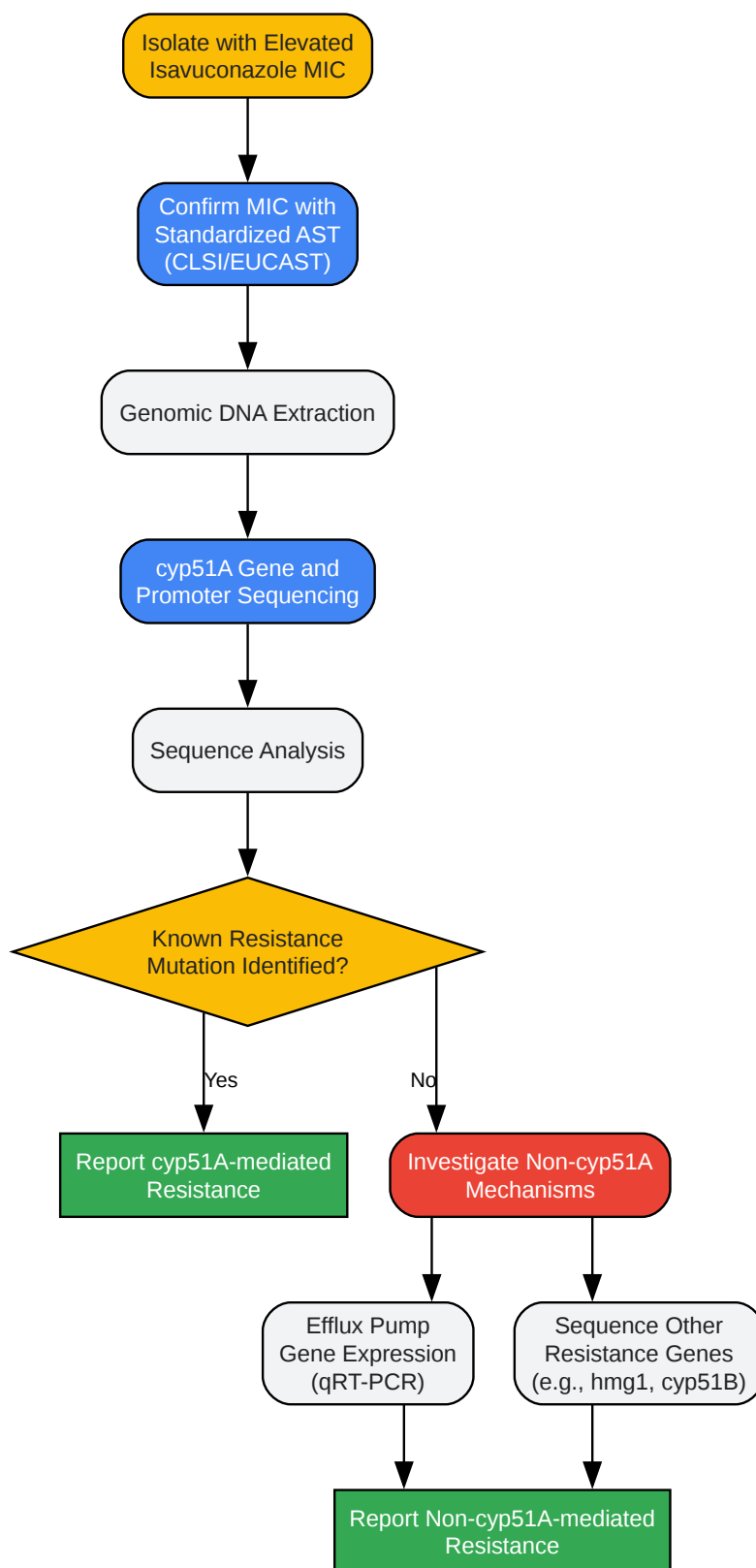
- Extract genomic DNA using a commercial fungal DNA extraction kit or a standard phenol-chloroform method.
- PCR Amplification:
 - Design primers to amplify the entire *cyp51A* coding sequence and the promoter region. Multiple overlapping primer sets may be necessary.
 - Perform PCR using a high-fidelity DNA polymerase. The cycling conditions will depend on the primers and polymerase used.
- Sequencing and Analysis:
 - Purify the PCR products and send for Sanger sequencing.
 - Assemble the sequences and compare them to the wild-type *A. fumigatus* *cyp51A* sequence (e.g., GenBank accession number AAK73659.1) to identify mutations.[10]

Visualizations



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Caption: Ergosterol biosynthesis pathway in *A. fumigatus* and the target of isavuconazole.



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Caption: Workflow for investigating isavuconazole resistance in *A. fumigatus*.

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